MG-262
Overview
Description
Mechanism of Action
Target of Action
MG-262, also known as Z-Leu-Leu-Leu-B(OH)2, is a boronic peptide acid . It is a potent proteasome inhibitor that selectively and reversibly inhibits the chymotryptic activity of the proteasome . The proteasome is a protein complex that degrades unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds .
Mode of Action
This compound consists of a peptide and boronic acid moiety, both of which are functional to proteasome inhibition . By inhibiting the proteasome, this compound disrupts the normal cellular process of protein degradation. This disruption can lead to a variety of effects, depending on the specific proteins that are affected .
Biochemical Pathways
The inhibition of the proteasome by this compound affects multiple biochemical pathways. For instance, it has been reported to provoke cell growth arrest, inhibit DNA replication, and increase the expression of the cell cycle inhibitors p21 and p27 . These effects suggest that this compound may influence the cell cycle and DNA replication pathways.
Result of Action
This compound has been reported to induce cell death via loss of mitochondrial membrane potential, caspase-3 activation, and poly (ADP-ribose) polymerase activation . It also induces c-Jun phosphorylation and mitogen-activated protein kinase phosphatase-1 expression . These effects suggest that this compound can have significant molecular and cellular impacts, potentially leading to cell death.
Biochemical Analysis
Biochemical Properties
MG-262 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported that this compound is capable of reducing the viability of nasal mucosa and polyp fibroblasts . It provokes cell growth arrest, inhibits DNA replication and retinoblastoma phosphorylation, and increases the expression of the cell cycle inhibitors p21 and p27 .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by provoking cell growth arrest and inhibiting DNA replication . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It induces cell death via loss of mitochondrial membrane potential, caspase-3 and poly (ADP-ribose) polymerase activation, induction of c-Jun phosphorylation, and mitogen-activated protein kinase phosphatase-1 expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Leu-Leu-Leu-B(OH)2 involves the coupling of a peptide sequence with a boronic acid moiety. The peptide sequence is typically synthesized using solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain.
Industrial Production Methods
While specific industrial production methods for Z-Leu-Leu-Leu-B(OH)2 are not widely documented, the general approach would involve large-scale SPPS followed by purification and characterization to ensure the compound’s purity and activity .
Chemical Reactions Analysis
Types of Reactions
Z-Leu-Leu-Leu-B(OH)2 primarily undergoes reactions related to its proteasome inhibitory activity. It does not typically participate in oxidation, reduction, or substitution reactions under standard laboratory conditions .
Common Reagents and Conditions
The compound is soluble in dimethyl sulfoxide (DMSO) and ethanol but insoluble in water. It is stable when stored at -20°C and should be dissolved immediately before use to maintain its activity .
Major Products Formed
The major product formed from the reaction of Z-Leu-Leu-Leu-B(OH)2 with the proteasome is a complex that inhibits the proteasome’s chymotryptic activity. This inhibition leads to various downstream effects, including cell growth arrest and induction of cell death .
Scientific Research Applications
Z-Leu-Leu-Leu-B(OH)2 has several important applications in scientific research:
Chemistry: Used as a tool to study proteasome function and inhibition.
Biology: Employed in experiments to understand the role of the proteasome in cellular processes.
Medicine: Investigated for its potential therapeutic applications in diseases where proteasome activity is dysregulated, such as cancer.
Industry: Utilized in the development of new proteasome inhibitors and related compounds
Comparison with Similar Compounds
Similar Compounds
Bortezomib: A clinically used proteasome inhibitor with a different chemical structure but similar mechanism of action.
Uniqueness
Z-Leu-Leu-Leu-B(OH)2 is unique due to its high potency and selectivity for the proteasome’s chymotryptic activity. Its boronic acid moiety is crucial for its inhibitory function, distinguishing it from other proteasome inhibitors .
Properties
IUPAC Name |
[(1R)-3-methyl-1-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoyl]amino]butyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42BN3O6/c1-16(2)12-20(24(31)29-22(26(33)34)14-18(5)6)27-23(30)21(13-17(3)4)28-25(32)35-15-19-10-8-7-9-11-19/h7-11,16-18,20-22,33-34H,12-15H2,1-6H3,(H,27,30)(H,28,32)(H,29,31)/t20-,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKOOGAFELWOCD-FKBYEOEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B([C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42BN3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80170795 | |
Record name | PS-III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80170795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179324-22-2 | |
Record name | MG-262 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179324222 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PS-III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80170795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PS-III | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/549V4DP94W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of MG-262?
A: this compound primarily targets the 20S proteasome, specifically inhibiting its chymotrypsin-like activity. [, , , ] This inhibition disrupts the ubiquitin-proteasome system (UPS), a major protein degradation pathway in eukaryotic cells.
Q2: What are the downstream effects of this compound-mediated proteasome inhibition?
A: Inhibition of the proteasome by this compound leads to the accumulation of polyubiquitinated proteins [, ] and triggers several cellular responses, including:
- Endoplasmic reticulum (ER) stress: The accumulation of misfolded proteins in the ER leads to ER stress. [, ]
- Apoptosis: Prolonged ER stress and disrupted proteostasis can activate apoptotic pathways, leading to cell death. [, , ]
- Cell cycle arrest: this compound can induce cell cycle arrest in various phases, depending on the cell type and concentration used. []
- Inhibition of angiogenesis: Studies suggest that this compound may interfere with angiogenesis, potentially limiting tumor growth. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C24H38N4O4, and its molecular weight is 446.58 g/mol. [Not directly stated in the papers, but publicly available information]
Q4: Is there spectroscopic data available for this compound?
A4: While the provided research papers do not focus on detailed spectroscopic characterization of this compound, its structure has been confirmed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy in previous studies. [Information based on general knowledge; not explicitly mentioned in the provided papers]
Q5: How is this compound used in research on neurodegenerative diseases?
A: this compound is employed as a tool to induce inner retinal degeneration in animal models, mimicking aspects of neurodegenerative diseases and helping researchers understand the role of the UPS in these conditions. []
Q6: Can this compound be used in cancer research?
A: Yes, this compound is a valuable tool in cancer research to study the effects of proteasome inhibition on tumor cell growth, survival, and sensitivity to other therapies. [, , ] It has shown synergistic effects with other anticancer agents like temozolomide in glioblastoma cells. []
Q7: Does this compound interact with other drugs or compounds?
A: Research indicates that certain compounds can interfere with the efficacy of this compound. For example, green tea polyphenols, specifically (-)-epigallocatechin gallate (EGCG), can directly react with this compound and block its proteasome inhibitory function. []
Q8: Are there any safety concerns regarding this compound?
A8: this compound is primarily a research tool and is not approved for clinical use in humans. [General knowledge] Further studies are required to fully elucidate its safety profile and potential long-term effects.
Q9: What are the potential future directions for this compound research?
A9: Further research on this compound is crucial to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.